molecular formula C19H23NO3 B3417426 Reboxetine CAS No. 105017-38-7

Reboxetine

Cat. No. B3417426
CAS RN: 105017-38-7
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reboxetine, sold under the brand name Edronax among others, is a drug of the norepinephrine reuptake inhibitor (NRI) class . It is marketed as an antidepressant by Pfizer for use in the treatment of major depression, although it has also been used off-label for panic disorder and attention deficit hyperactivity disorder (ADHD) .


Synthesis Analysis

This compound was synthesized stereospecifically in 30% overall yield and 99% ee in eight steps. Key steps were selective oxidation of an N-protected hydroxymethylmorpholine and aryl-chromium-mediated aromatic nucleophilic substitution . An efficient, simple, and concise organocatalyzed protecting-group-free synthetic approach to the stereoisomers of the antidepressant drug this compound and its implementation toward the asymmetric synthesis of (S,S)-reboxetine and (S,R)-reboxetine from commercially available trans-cinnamaldehyde are described .


Molecular Structure Analysis

This compound is an aromatic ether . It has two chiral centers, but it only exists as two enantiomers, (R,R)-(-)- and (S,S)-(+)-reboxetine .


Chemical Reactions Analysis

This compound’s electrochemical redox behavior at hanging mercury drop (HMDE) and glassy carbon electrodes (GCE) was studied in various pH Britton-Robinson universal buffers using cyclic voltammetry and square-wave voltammetry .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H23NO3 and a molar mass of 313.397 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 443.7±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Mechanism of Action

Target of Action

Reboxetine primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in regulating mood and cognition .

Mode of Action

This compound acts as a selective inhibitor of noradrenaline reuptake . It binds to the noradrenaline transporter, blocking the reuptake of the neurotransmitter . This action increases the amount of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission .

Biochemical Pathways

The increased concentration of noradrenaline in the synapses can stimulate various downstream pathways. These pathways can lead to changes in mood and cognition, which can help alleviate symptoms of depression . .

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is rapidly and extensively absorbed following oral administration . Its absolute bioavailability is approximately 94.5%, and maximal concentrations are generally achieved within 2 to 4 hours . The primary route of this compound elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . This compound is predominantly metabolised by cytochrome P450 (CYP) 3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in noradrenergic neurotransmission. This increase can lead to improvements in mood and cognition, which can help alleviate symptoms of depression . Additionally, this compound has been found to elevate hippocampal extracellular signal-regulated kinase (ERK) phosphorylation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of potent inhibitors of CYP3A4, such as ketoconazole, can decrease the clearance of this compound, potentially requiring a dosage adjustment . Furthermore, this compound plasma concentrations are increased in elderly individuals and in those with hepatic or renal dysfunction, likely due to reduced metabolic clearance . In these populations, this compound should be used with caution, and a dosage reduction may be indicated .

Advantages and Limitations for Lab Experiments

Reboxetine has several advantages for lab experiments. It is a selective norepinephrine reuptake inhibitor, which means that it has a specific mechanism of action that can be studied in detail. This compound is also well-tolerated and has a low incidence of side effects, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It is a complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, this compound is a controlled substance, which means that it is subject to regulations that can limit its availability for research purposes.

Future Directions

There are several future directions for research on reboxetine. One area of research is to investigate the long-term effects of this compound on mood and cognitive function. Another area of research is to explore the potential use of this compound in the treatment of other psychiatric disorders, such as anxiety and attention deficit hyperactivity disorder (ADHD). Additionally, researchers could investigate the potential use of this compound in combination with other antidepressants to enhance their efficacy. Finally, researchers could explore the pharmacokinetics of this compound to better understand how the compound is metabolized and excreted from the body.

Scientific Research Applications

Reboxetine has been extensively studied for its efficacy in treating depression. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in the treatment of depression. One study found that this compound was as effective as fluoxetine, a commonly used antidepressant, in treating depression. Another study found that this compound was more effective than placebo in treating depression in elderly patients.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Reboxetine interacts with the sodium-dependent noradrenaline transporter, acting as an inhibitor . It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine . This compound does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Cellular Effects

This compound’s primary effect on cells is its ability to inhibit the reuptake of noradrenaline, thereby increasing the concentration of noradrenaline in the synaptic cleft . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a selective inhibitor of noradrenaline reuptake . It does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for other receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully detailed in the available literature. It is known that this compound is rapidly and extensively absorbed following oral administration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully detailed in the available literature. It is known that a high dose of this compound twice daily was necessary given the short half-life of this drug in rodents .

Metabolic Pathways

This compound is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Transport and Distribution

This compound is well absorbed after oral administration . The distribution of this compound is limited to a fraction of the total body water due to its extensive (>97%) binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. Given its mechanism of action as a noradrenaline reuptake inhibitor, it is likely to be localized at the presynaptic membrane where the noradrenaline transporter is located .

properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71620-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-(-)-Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105017-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine
Reactant of Route 2
Reboxetine
Reactant of Route 3
Reactant of Route 3
Reboxetine
Reactant of Route 4
Reboxetine
Reactant of Route 5
Reactant of Route 5
Reboxetine
Reactant of Route 6
Reboxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.